molecular formula C18H18N4O4S B2957174 N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1203257-63-9

N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2957174
CAS RN: 1203257-63-9
M. Wt: 386.43
InChI Key: PVSVIPRVROXHLT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . It includes a thiophene ring, which is a five-membered aromatic ring with one sulfur atom , and a 1,2,4-triazole ring, which is a type of heterocyclic compound that is often found in pharmaceuticals .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of compounds containing thiophene and triazole rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research on similar heterocyclic compounds indicates a focus on synthesizing new molecules with potential biological activities. For instance, compounds derived from thiophene and incorporating elements such as triazoles, oxadiazoles, and pyrazolopyrimidines have been investigated for their biological activities (Abu‐Hashem et al., 2020; Bektaş et al., 2007). These studies highlight the versatility of heterocyclic frameworks in drug design, suggesting that N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide could serve as a precursor or scaffold for further medicinal chemistry exploration.

Antimicrobial Activities

Several research efforts have focused on the antimicrobial properties of compounds with similar structural features, indicating that our compound of interest might also possess such activities. For instance, compounds with a thiophene backbone have demonstrated significant antimicrobial potential against a range of bacterial and fungal strains, suggesting possible applications in developing new antimicrobial agents (Altundas et al., 2010; Padalkar et al., 2014).

Potential Anticancer Properties

The synthesis and evaluation of structurally related compounds have also shown promising anticancer activity. This suggests that N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide could potentially be explored for its anticancer properties. For example, derivatives with modifications on the thiophene and benzodioxine frameworks have been evaluated against various cancer cell lines, showing moderate to excellent anticancer activity (Ravinaik et al., 2021).

Mechanism of Action

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its synthesis. Given the therapeutic potential of thiophene derivatives , this compound could be a promising candidate for drug development.

properties

IUPAC Name

N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-21-16(15-7-4-10-27-15)20-22(18(21)24)9-8-19-17(23)14-11-25-12-5-2-3-6-13(12)26-14/h2-7,10,14H,8-9,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSVIPRVROXHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2COC3=CC=CC=C3O2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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